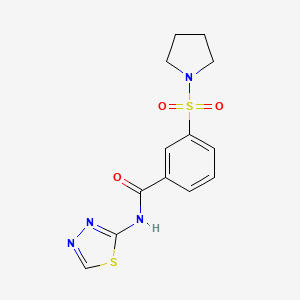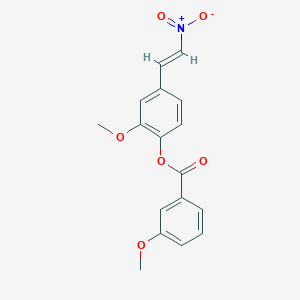
1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine, also known as CTTP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, meaning that it activates the receptor to a lesser extent than a full agonist such as 8-OH-DPAT. This compound also acts as a partial agonist at the dopamine D2 receptor, although its affinity for this receptor is lower than its affinity for the serotonin 5-HT1A receptor. The exact mechanism by which this compound produces its effects is not fully understood, but it is thought to involve the modulation of neurotransmitter release and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. It has also been shown to produce anxiolytic and antidepressant-like effects in animal models, as well as to reduce drug-seeking behavior in rats trained to self-administer cocaine. These effects suggest that this compound may have potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine is that it has been shown to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This makes this compound a promising candidate for the development of new drugs for the treatment of psychiatric disorders. However, one limitation of this compound is that its affinity for the dopamine D2 receptor is lower than its affinity for the serotonin 5-HT1A receptor, which may limit its effectiveness in the treatment of addiction.
Orientations Futures
There are several future directions for further research on 1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine. One area of research could be the development of new drugs based on this compound for the treatment of psychiatric disorders such as depression, anxiety, and addiction. Another area of research could be the further elucidation of the mechanism by which this compound produces its effects, including the modulation of neurotransmitter release and the regulation of intracellular signaling pathways. Additionally, future research could explore the potential of this compound for the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia.
Méthodes De Synthèse
1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(3-chlorophenyl)piperazine with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. Other methods include the reaction of 1-(3-chlorophenyl)piperazine with 2-thiophenecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide, or the reaction of 1-(3-chlorophenyl)piperazine with 2-thiophenecarboxylic acid anhydride in the presence of a base.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-4-(2-thienylcarbonyl)piperazine has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. These properties make this compound a promising candidate for the development of new drugs for the treatment of psychiatric disorders such as depression, anxiety, and addiction.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-3-1-4-13(11-12)17-6-8-18(9-7-17)15(19)14-5-2-10-20-14/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQNGZJYEBBZMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-2-butenamide](/img/structure/B5686902.png)

![(3aR*,7aS*)-2-{4-[5-(morpholin-4-ylmethyl)-1H-tetrazol-1-yl]butanoyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5686923.png)
![N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5686941.png)
![2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5686944.png)
![2-[3-(ethylthio)phenyl]-4-(pyrrolidin-1-ylcarbonyl)pyridine](/img/structure/B5686949.png)
![[(3R*,4R*)-4-[(4-ethylpiperazin-1-yl)methyl]-1-(7-methylthieno[3,2-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B5686950.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5686954.png)
